2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrazolopyrimidinones This compound features a pyrazole ring fused to a pyrimidinone ring, which is substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed by reacting the pyrazole derivative with a suitable reagent, such as urea or thiourea, under specific reaction conditions.
Substitution Reactions:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., ammonia, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrazolopyrimidinone core.
Scientific Research Applications
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition assays or as a probe in molecular biology research.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolopyrimidinones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazoles and Pyrimidinones: These individual classes of compounds can be structurally related but lack the fused ring system found in pyrazolopyrimidinones.
Uniqueness: The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Biological Activity
The compound 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a derivative of pyrazole and pyrimidine, which has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 242.28 g/mol. The structure features a pyrazole ring substituted with an amino group and a phenyl group, as well as a methylpyrimidinone moiety. This unique combination of structural elements contributes to its diverse biological activities.
Pharmacological Activities
Research indicates that pyrazole derivatives, including the compound , exhibit various pharmacological activities:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of related pyrazole compounds against various bacterial strains. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes may contribute to its effectiveness .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical in drug design. Modifications in the chemical structure of pyrazole derivatives can significantly influence their biological activity:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Enhances binding affinity to target proteins |
Variation in the position of amino groups | Alters pharmacokinetics and bioavailability |
Methyl group addition on pyrimidine | May increase lipophilicity, improving membrane permeability |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of similar pyrazole derivatives in inhibiting tumor growth in vitro and in vivo. The results showed that specific modifications led to enhanced potency against cancer cell lines, particularly those resistant to conventional therapies .
- Anti-inflammatory Mechanisms : Research demonstrated that compounds with structural similarities exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives had notable antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-7-13(20)17-14(16-9)19-12(15)8-11(18-19)10-5-3-2-4-6-10/h2-8H,15H2,1H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULTVTDBHNFALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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